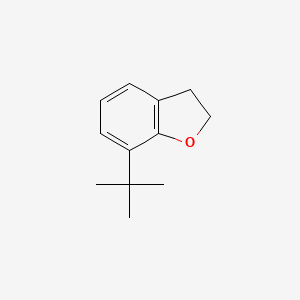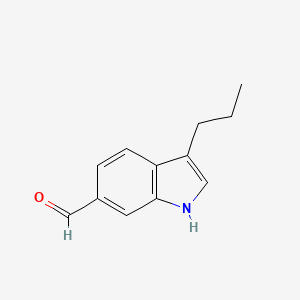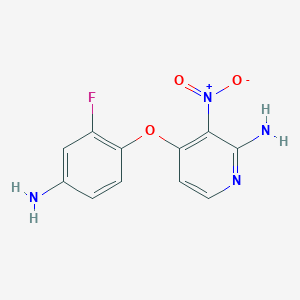
2-(5-iodopyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-iodopyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position and an ethanol group at the 1-position. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:
Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.
Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.
Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-pyrazol-1-yl)-ethanol
- 2-(5-Chloro-pyrazol-1-yl)-ethanol
- 2-(5-Fluoro-pyrazol-1-yl)-ethanol
Uniqueness
2-(5-iodopyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets.
Eigenschaften
Molekularformel |
C5H7IN2O |
|---|---|
Molekulargewicht |
238.03 g/mol |
IUPAC-Name |
2-(5-iodopyrazol-1-yl)ethanol |
InChI |
InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2 |
InChI-Schlüssel |
MNTGNXXNBMJOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1)CCO)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)





![(1R)-4-[1-(4-Bromophenyl)ethyl]morpholine](/img/structure/B8436806.png)



